

## Chemical structure and properties of J-104129.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | t        |           |
|----------------------|----------|-----------|
| Compound Name:       | J-104129 |           |
| Cat. No.:            | B608162  | Get Quote |

## **In-Depth Technical Guide: J-104129**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, and experimental evaluation of **J-104129**, a potent and selective muscarinic M3 receptor antagonist.

## **Chemical Structure and Properties**

**J-104129** is a synthetic compound belonging to the class of 4-acetamidopiperidine derivatives. [1] It is scientifically known as  $(\alpha R)$ - $\alpha$ -Cyclopentyl- $\alpha$ -hydroxy-N-[1-(4-methyl-3-penten-1-yl)-4-piperidinyl]-Benzeneacetamide fumarate. The compound is typically available as a white to beige powder.



| Property          | Value                                                                                                           | Source |
|-------------------|-----------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | (αR)-α-Cyclopentyl-α-hydroxy-<br>N-[1-(4-methyl-3-penten-1-<br>yl)-4-piperidinyl]-<br>Benzeneacetamide fumarate |        |
| CAS Number        | 257603-40-0                                                                                                     |        |
| Molecular Formula | C28H40N2O6                                                                                                      | [2]    |
| Molecular Weight  | 500.63 g/mol                                                                                                    | [3]    |
| Form              | Powder                                                                                                          |        |
| Color             | White to beige                                                                                                  |        |

# Pharmacological Properties and Mechanism of Action

**J-104129** is a potent and highly selective antagonist of the muscarinic M3 receptor, with significantly lower affinity for the M2 receptor subtype.[1] This selectivity is a key feature of its pharmacological profile.

## **Receptor Binding Affinity**

Radioligand binding assays have been used to determine the affinity of **J-104129** for various human muscarinic receptor subtypes. The equilibrium dissociation constants (Ki) demonstrate its high affinity and selectivity for the M3 receptor.

| Receptor Subtype    | Ki (nM) |
|---------------------|---------|
| Human Muscarinic M1 | 19      |
| Human Muscarinic M2 | 490     |
| Human Muscarinic M3 | 4.2     |

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]



### **Functional Antagonism**

The functional antagonist activity of **J-104129** has been demonstrated in isolated tissue preparations. In isolated rat trachea, it potently antagonizes acetylcholine (ACh)-induced contractions.

| Parameter        | Value  |
|------------------|--------|
| KB (rat trachea) | 3.3 nM |

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

### **In Vivo Efficacy**

Oral administration of **J-104129** has been shown to effectively antagonize acetylcholine-induced bronchoconstriction in anesthetized rats, highlighting its potential as a bronchodilator. [1]

| Parameter        | Value      |
|------------------|------------|
| ED50 (rat, oral) | 0.58 mg/kg |

Data sourced from Mitsuya M, et al. Bioorg Med Chem. 1999 Nov;7(11):2555-67.[1]

## Mechanism of Action: M3 Receptor Blockade

The muscarinic M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, primarily couples to the Gq/11 family of G proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> stimulates the release of intracellular calcium (Ca<sup>2+</sup>) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca<sup>2+</sup> levels in smooth muscle cells, such as those in the airways, lead to contraction.

**J-104129**, as a competitive antagonist, binds to the M3 receptor and prevents acetylcholine from binding and initiating this signaling cascade. This blockade of the M3 receptor leads to smooth muscle relaxation and bronchodilation.





Click to download full resolution via product page

Caption: M3 Receptor Signaling Pathway and J-104129's Point of Intervention.

## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the characterization of **J-104129**.

## **Radioligand Binding Assay for Muscarinic Receptors**

This protocol outlines the determination of the binding affinity (Ki) of **J-104129** for human muscarinic M1, M2, and M3 receptors.

#### Materials:

- Cell membranes expressing human M1, M2, or M3 receptors.
- [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
- **J-104129** stock solution of varying concentrations.
- Atropine for determination of non-specific binding.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- Glass fiber filters.



Scintillation fluid and counter.

#### Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, [3H]-NMS (at a concentration near its Kd), and either varying concentrations of **J-104129** (for competition binding) or a saturating concentration of atropine (for non-specific binding) or buffer (for total binding).
- Equilibration: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold binding buffer to remove nonspecifically bound radioligand.
- Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC<sub>50</sub> value for **J-104129** is determined by non-linear regression of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

**Caption:** Experimental Workflow for Radioligand Binding Assay.



### **Isolated Rat Trachea Assay for Functional Antagonism**

This protocol describes the determination of the functional antagonist potency (KB) of **J-104129**.

#### Materials:

- Male Sprague-Dawley rats.
- Krebs-Henseleit solution (oxygenated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>).
- · Acetylcholine (ACh) stock solution.
- J-104129 stock solution.
- Organ bath system with isometric force transducers.

#### Procedure:

- Tissue Preparation: Euthanize a rat and dissect the trachea. Prepare tracheal ring segments and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
- Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with regular changes of the bath solution.
- Cumulative Concentration-Response Curve to ACh: Generate a cumulative concentration-response curve for ACh to establish a baseline contractile response.
- Incubation with **J-104129**: After washing out the ACh, incubate the tissues with a known concentration of **J-104129** for a predetermined time (e.g., 30-60 minutes).
- Second ACh Concentration-Response Curve: In the presence of J-104129, generate a second cumulative concentration-response curve for ACh.
- Data Analysis: Compare the ACh concentration-response curves in the absence and
  presence of J-104129. The rightward shift of the curve in the presence of the antagonist is
  used to calculate the dose ratio. The Schild equation is then used to determine the pA<sub>2</sub>
  value, from which the KB value is derived.



### In Vivo Bronchoconstriction Assay in Anesthetized Rats

This protocol details the evaluation of the in vivo efficacy (ED<sub>50</sub>) of orally administered **J-104129** against ACh-induced bronchoconstriction.

#### Materials:

- Male Sprague-Dawley rats.
- Anesthetic (e.g., pentobarbital).
- · Tracheal cannula and ventilator.
- Femoral vein and artery catheters.
- J-104129 for oral administration.
- Acetylcholine (ACh) for intravenous administration.
- System for measuring pulmonary resistance and dynamic compliance.

#### Procedure:

- Animal Preparation: Anesthetize the rats and insert a tracheal cannula for mechanical ventilation. Catheterize the femoral vein for drug administration and the femoral artery for blood pressure monitoring.
- Baseline Measurements: Record baseline pulmonary resistance and dynamic compliance.
- Oral Administration of J-104129: Administer J-104129 or vehicle orally at various doses to different groups of animals.
- ACh Challenge: At a specific time point after oral administration (e.g., 60 minutes),
   administer a bolus intravenous injection of ACh to induce bronchoconstriction.
- Measurement of Bronchoconstriction: Record the peak increase in pulmonary resistance following the ACh challenge.



 Data Analysis: Calculate the percentage inhibition of the ACh-induced bronchoconstriction for each dose of J-104129 compared to the vehicle-treated group. Determine the ED₅₀ value, the dose required to produce 50% of the maximal inhibition, by non-linear regression analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. J-104129, a novel muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel in vivo System to Test Bronchodilators PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung function measurements in rodents in safety pharmacology studies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of J-104129.].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608162#chemical-structure-and-properties-of-j-104129]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com